molecular formula C19H24N2OS B257590 N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide

Cat. No. B257590
M. Wt: 328.5 g/mol
InChI Key: UDCNTNGBVRFBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide, also known as TATB, is a synthetic compound that has gained significant attention in the field of scientific research. It is a member of the benzothiazole family of compounds and has been studied extensively for its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide has also been shown to reduce inflammation by inhibiting the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide is its ability to inhibit cancer cell growth and induce apoptosis. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide. One area of interest is the development of new cancer therapies based on N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide. Another potential direction is the study of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide involves the reaction between tert-butylamine and 2-mercaptobenzothiazole in the presence of acetic anhydride. The resulting intermediate is then treated with 4-methylbenzoyl chloride to obtain the final product.

Scientific Research Applications

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer properties and has been used in the development of new cancer therapies. N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in preclinical studies.

properties

Product Name

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

IUPAC Name

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide

InChI

InChI=1S/C19H24N2OS/c1-12-5-7-13(8-6-12)17(22)21-18-20-15-10-9-14(19(2,3)4)11-16(15)23-18/h5-8,14H,9-11H2,1-4H3,(H,20,21,22)

InChI Key

UDCNTNGBVRFBOZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC(CC3)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC(CC3)C(C)(C)C

Origin of Product

United States

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